molecular formula C11H9ClO3S B14730304 Methyl 4-chloronaphthalene-1-sulfonate CAS No. 6328-73-0

Methyl 4-chloronaphthalene-1-sulfonate

Cat. No.: B14730304
CAS No.: 6328-73-0
M. Wt: 256.71 g/mol
InChI Key: REGZMWKQNLHMQX-UHFFFAOYSA-N
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Description

Methyl 4-chloronaphthalene-1-sulfonate is a substituted naphthalene derivative featuring a sulfonate ester group at the 1-position and a chlorine substituent at the 4-position. This compound belongs to a class of aromatic sulfonates, which are widely studied for their applications in organic synthesis, pharmaceuticals, and industrial processes. Its structure combines the aromatic stability of naphthalene with the electrophilic reactivity of the sulfonate group, making it a versatile intermediate in chemical reactions. Thus, comparisons must rely on structurally or functionally related compounds, such as methylnaphthalenes and sulfonate esters, as discussed below.

Properties

CAS No.

6328-73-0

Molecular Formula

C11H9ClO3S

Molecular Weight

256.71 g/mol

IUPAC Name

methyl 4-chloronaphthalene-1-sulfonate

InChI

InChI=1S/C11H9ClO3S/c1-15-16(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3

InChI Key

REGZMWKQNLHMQX-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloronaphthalene-1-sulfonate typically involves the sulfonation of 4-chloronaphthalene followed by esterification. The sulfonation can be achieved using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The resulting sulfonic acid derivative is then esterified with methanol under acidic conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloronaphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Substituted naphthalene derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinate or thiol derivatives.

Mechanism of Action

The mechanism of action of methyl 4-chloronaphthalene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group is highly reactive and can participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-chloronaphthalene-1-sulfonate with structurally analogous compounds, focusing on physicochemical properties, reactivity, and toxicity.

Structural Analogues

  • Naphthalene Derivatives :

    • 1-Methylnaphthalene and 2-Methylnaphthalene : These isomers differ in the position of the methyl group on the naphthalene ring. Both exhibit lower polarity and higher volatility compared to sulfonated derivatives due to the absence of polar functional groups. Toxicological studies indicate that 1- and 2-methylnaphthalene are associated with respiratory and hepatic toxicity in animal models .
    • This compound : The addition of a sulfonate ester and chlorine substituent likely increases its polarity and reduces volatility, altering solubility and environmental persistence compared to methylnaphthalenes.
  • Its physical properties include a boiling point of 222°C and moderate water solubility (0.07 g/100 mL), influenced by the sulfonate group . This compound is expected to have higher molecular weight and lower volatility due to its larger aromatic system.

Physicochemical Properties

A hypothetical comparison based on structural analogs is summarized below:

Property This compound (Inferred) 1-Methylnaphthalene Methyl Salicylate
Molecular Weight (g/mol) ~260 (estimated) 142.2 152.1
Boiling Point >250°C (predicted) 245°C 222°C
Water Solubility Low (due to aromaticity) 0.002 g/L 0.07 g/L
Polarity High (sulfonate group) Low Moderate

Toxicity and Environmental Impact

  • Analytical Methods : Gas chromatography (GC) and mass spectrometry (MS), as used for methyl esters of resin acids , would likely apply to detect this compound in environmental samples.

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